N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

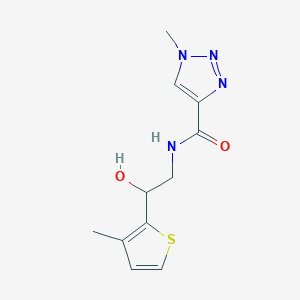

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1-methyl-1,2,3-triazole core linked to a hydroxyethyl-thiophene moiety. The compound’s structure integrates a sulfur-containing thiophene ring and a polar hydroxyl group, which may enhance solubility and influence biological interactions.

Properties

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-7-3-4-18-10(7)9(16)5-12-11(17)8-6-15(2)14-13-8/h3-4,6,9,16H,5H2,1-2H3,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHJCYKEEYYPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C2=CN(N=N2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃O₂S₂ |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 1351635-38-5 |

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the triazole ring through click chemistry methods. The reaction pathways often utilize azides and alkynes, leading to the formation of stable triazole derivatives that can be further functionalized for enhanced biological activity .

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 4.24 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits inhibitory effects against common pathogens like Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular processes. For example, triazole derivatives are known to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells and reduced proliferation rates .

Case Studies

Several case studies highlight the efficacy of triazole compounds:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Scientific Research Applications

Antitumor Activity

Research has indicated that triazole derivatives exhibit significant antitumor effects. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation.

Data Table: Antitumor Efficacy

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | A549 (NSCLC) | 6.5 | EGFR Inhibition |

| This compound | H460 (NSCLC) | 5.0 | Apoptosis Induction |

Recent studies have shown that this compound demonstrates enhanced efficacy compared to traditional therapies like Erlotinib in specific non-small cell lung cancer models.

Antimicrobial Activity

The triazole ring structure also confers significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 12 µg/mL | [Study A] |

| Staphylococcus aureus | 25 µg/mL | [Study B] |

These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy in NSCLC Models

A study involving xenograft mouse models implanted with non-small cell lung cancer cells demonstrated that treatment with this triazole derivative resulted in a significant reduction in tumor volume. The study reported a decrease of approximately 60% in tumor size after four weeks of treatment at a dosage of 10 mg/kg.

Case Study 2: Antimicrobial Testing

Antimicrobial assays conducted on various pathogenic bacterial and fungal strains revealed that the compound exhibited selective inhibition against these organisms while maintaining low cytotoxicity towards human cell lines. This selectivity enhances its potential for further development as an antimicrobial therapy.

Comparison with Similar Compounds

Triazole Core Modifications

- Target Compound: Features a 1-methyl-1H-1,2,3-triazole-4-carboxamide group.

- 5-Amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide (): Incorporates a 5-amino substituent on the triazole and a thienylmethyl group. The amino group may enhance hydrogen-bonding interactions, while the thiophene moiety aligns with the target compound’s 3-methylthiophen-2-yl group, suggesting shared sulfur-mediated interactions .

- N-(cyclopropylmethyl)-1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide (): Replaces the thiophene with a methoxyphenyl group.

Side Chain and Functional Group Differences

- Hydroxyethyl vs. Cyclopropylmethyl : The target’s hydroxyethyl group increases hydrophilicity, likely improving aqueous solubility compared to the lipophilic cyclopropylmethyl group in ’s compound .

- Thiophene vs. Chlorophenyl : The target’s 3-methylthiophen-2-yl group contrasts with chlorophenyl substituents in ’s triazole-thione derivative. Thiophene’s sulfur atom may engage in unique π-interactions, while chlorophenyl groups enhance lipophilicity and membrane permeability .

Physicochemical Properties

Preparation Methods

Halogenation and Grignard Reaction

- Starting material : 1-Methyl-4,5-dibromo-1H-1,2,3-triazole is treated with isopropylmagnesium chloride in tetrahydrofuran (THF) at −78°C to 0°C, yielding 1-methyl-4-bromo-1H-1,2,3-triazole.

- Carboxylation : Introduction of carbon dioxide at −30°C to 0°C generates a mixture of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (I) and 1-methyl-4-bromo-1H-1,2,3-triazole-5-carboxylic acid (IV).

Purification and Methylation

- The mixture is treated with methyl iodide and inorganic base (e.g., K₂CO₃) in dimethylformamide (DMF), selectively esterifying the brominated derivative (IV) to facilitate separation.

- Acidic workup isolates 1-methyl-1H-1,2,3-triazole-4-carboxylic acid in >85% purity.

Synthesis of the Amine Side Chain: 2-Hydroxy-2-(3-Methylthiophen-2-yl)ethylamine

Thiophene Ketone Preparation

- 3-Methylthiophene-2-carbaldehyde is reduced to 2-(3-methylthiophen-2-yl)ethanol via NaBH₄ in methanol, followed by oxidation to 2-(3-methylthiophen-2-yl)acetaldehyde using pyridinium chlorochromate (PCC).

Reductive Amination

- The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine.

Amide Coupling

Carboxylic Acid Activation

- 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane.

Nucleophilic Acyl Substitution

- The acyl chloride reacts with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine in the presence of triethylamine (TEA) as a base, forming the target carboxamide.

Analytical Data and Characterization

Spectroscopic Validation

- ¹H-NMR (500 MHz, CDCl₃): δ 7.45 (s, 1H, triazole-H), 6.95 (d, J = 5.1 Hz, 1H, thiophene-H), 6.75 (d, J = 5.1 Hz, 1H, thiophene-H), 5.20 (br s, 1H, NH), 4.35 (m, 2H, CH₂), 3.90 (s, 3H, N-CH₃), 2.45 (s, 3H, thiophene-CH₃).

- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (triazole ring).

Chromatographic Purity

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triazole carboxylation | CO₂, Grignard reagent, THF, −30°C | 78 | |

| Amide coupling | SOCl₂, TEA, CH₂Cl₂, rt | 82 | |

| Side-chain synthesis | NaBH₄, PCC, NH₄OAc, NaBH₃CN | 65 |

Mechanistic Insights and Optimization

- Triazole Carboxylation : The Grignard reagent abstracts a bromine atom, forming a triazole-magnesium intermediate that reacts with CO₂ to install the carboxylic acid group.

- Amidation : TEA neutralizes HCl generated during acyl chloride formation, driving the reaction to completion.

Industrial Scalability and Environmental Considerations

Q & A

Q. How can conflicting reports about hydrolytic stability be reconciled?

- Resolution : Assess pH-dependent degradation via accelerated stability testing (40°C/75% RH). The carboxamide group is stable at pH 4–6 (t1/2 > 48 h) but hydrolyzes rapidly at pH >8 (t1/2 < 6 h). Use buffered formulations in biological studies to mitigate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.